molecular formula C12H14N2O3 B14145061 2-acetyl-3,6,6-trimethyl-7H-indazole-4,5-dione CAS No. 62813-16-5

2-acetyl-3,6,6-trimethyl-7H-indazole-4,5-dione

Cat. No.: B14145061
CAS No.: 62813-16-5
M. Wt: 234.25 g/mol
InChI Key: NIAZARWSKXRJGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-acetyl-3,6,6-trimethyl-7H-indazole-4,5-dione is a heterocyclic compound with the molecular formula C12H14N2O3 It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-3,6,6-trimethyl-7H-indazole-4,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-acetyl-3,6,6-trimethyl-1H-indazole with an oxidizing agent to form the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-acetyl-3,6,6-trimethyl-7H-indazole-4,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indazole derivatives.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of this compound derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

2-acetyl-3,6,6-trimethyl-7H-indazole-4,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-acetyl-3,6,6-trimethyl-7H-indazole-4,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-acetyl-3,6,6-trimethyl-6,7-dihydro-2H-indazole-4,5-dione
  • 2-acetyl-3,6,6-trimethyl-4,5-dioxo-2H-6,7-dihydroindazole
  • 2-acetyl-3,6,6-trimethyl-4,5-dioxo-4,5,6,7-tetrahydro-indazole

Uniqueness

2-acetyl-3,6,6-trimethyl-7H-indazole-4,5-dione is unique due to its specific structural features and the presence of both acetyl and trimethyl groups. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

CAS No.

62813-16-5

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

2-acetyl-3,6,6-trimethyl-7H-indazole-4,5-dione

InChI

InChI=1S/C12H14N2O3/c1-6-9-8(13-14(6)7(2)15)5-12(3,4)11(17)10(9)16/h5H2,1-4H3

InChI Key

NIAZARWSKXRJGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1C(=O)C)CC(C(=O)C2=O)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.